molecular formula C12H13NO4 B086059 (2-((Allylamino)carbonyl)phenoxy)acetic acid CAS No. 119-45-9

(2-((Allylamino)carbonyl)phenoxy)acetic acid

Cat. No.: B086059
CAS No.: 119-45-9
M. Wt: 235.24 g/mol
InChI Key: IHBWXJXQXPFUAE-UHFFFAOYSA-N
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Description

It is a derivative of phenoxyacetic acid and contains an allylamine group, which imparts distinct properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-((Allylamino)carbonyl)phenoxy)acetic acid typically involves the reaction of phenoxyacetic acid with allylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: (2-((Allylamino)carbonyl)phenoxy)acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the allylamine group.

    Substitution: The phenoxy and allylamine groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenoxyacetic acid derivatives .

Scientific Research Applications

(2-((Allylamino)carbonyl)phenoxy)acetic acid has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research explores its therapeutic potential in drug development, particularly for targeting specific molecular pathways.

    Industry: It finds applications in the development of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of (2-((Allylamino)carbonyl)phenoxy)acetic acid involves its interaction with specific molecular targets. The allylamine group can form covalent bonds with target molecules, leading to the modulation of biological pathways. The phenoxyacetic acid moiety may also contribute to the compound’s activity by interacting with enzymes or receptors involved in various cellular processes .

Comparison with Similar Compounds

    Phenoxyacetic acid: The parent compound, lacking the allylamine group.

    (2-((Methylamino)carbonyl)phenoxy)acetic acid: A similar compound with a methylamino group instead of an allylamine group.

    (2-((Ethylamino)carbonyl)phenoxy)acetic acid: Another derivative with an ethylamino group.

Uniqueness: (2-((Allylamino)carbonyl)phenoxy)acetic acid is unique due to the presence of the allylamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[2-(prop-2-enylcarbamoyl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-2-7-13-12(16)9-5-3-4-6-10(9)17-8-11(14)15/h2-6H,1,7-8H2,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBWXJXQXPFUAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=CC=C1OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30152283
Record name (2-((Allylamino)carbonyl)phenoxy)acetic acid
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Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119-45-9
Record name 2-[2-[(2-Propen-1-ylamino)carbonyl]phenoxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119-45-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-((Allylamino)carbonyl)phenoxy)acetic acid
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Record name NSC59836
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Record name (2-((Allylamino)carbonyl)phenoxy)acetic acid
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Record name [2-[(allylamino)carbonyl]phenoxy]acetic acid
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